molecular formula C7H5N3O2 B8722616 3-Amino-5-cyanopicolinic acid

3-Amino-5-cyanopicolinic acid

Cat. No.: B8722616
M. Wt: 163.13 g/mol
InChI Key: NCZKEABNGLUBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-cyanopicolinic acid is a heterocyclic organic compound with a pyridine ring substituted with amino, cyano, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-cyanopicolinic acid can be achieved through various methods One common approach involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents under appropriate conditions, such as halogenation or alkylation.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

3-Amino-5-cyanopicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-cyanopicolinic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of amino, cyano, and carboxylic acid groups allows for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

  • 3-Amino-2-cyanopyridine
  • 5-Amino-2-cyanopyridine
  • 3-Cyanopyridine

Comparison: 3-Amino-5-cyanopicolinic acid is unique due to the presence of all three functional groups (amino, cyano, and carboxylic acid) on the pyridine ring

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

3-amino-5-cyanopyridine-2-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c8-2-4-1-5(9)6(7(11)12)10-3-4/h1,3H,9H2,(H,11,12)

InChI Key

NCZKEABNGLUBCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-amino-5-cyano-pyridine-2-carboxylic acid tert-butyl ester (60 mg, 0.274 mmol) and 1,3-dimethoxybenzene (0.358 ml, 2.74 mmol) was added dropwise within 10 min TFA (0.59 ml, 7.66 mmol) and the reaction mixture was stirred for 6 h. Toluene was added and the solvents were evaporated to provide the title compound as yellow solid. The product was used for the next step without further purification.
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0.358 mL
Type
reactant
Reaction Step One
Name
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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